N-(4-methoxybenzyl)-2-quinolinecarboxamide

Übersicht

Beschreibung

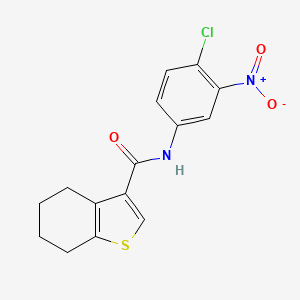

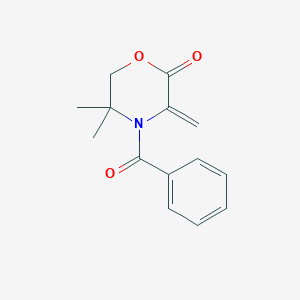

“N-(4-methoxybenzyl)-2-quinolinecarboxamide” is a compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a carboxamide group (-CONH2), which is derived from carboxylic acids, and a methoxybenzyl group, which is a benzyl group with a methoxy substituent .

Synthesis Analysis

While the specific synthesis pathway for “N-(4-methoxybenzyl)-2-quinolinecarboxamide” isn’t available, similar compounds are often synthesized through condensation reactions . For instance, thiosemicarbazones can be obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methoxybenzyl)-2-quinolinecarboxamide” would depend on its exact molecular structure. Similar compounds have been analyzed for their properties .Wissenschaftliche Forschungsanwendungen

Synthesis of Secondary Amines

This compound can be used in the synthesis of secondary amines . Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals .

Preparation of Schiff Bases

The compound can be used in the preparation of Schiff bases . Schiff bases are versatile compounds that have been used in various fields such as medicinal chemistry, analytical chemistry, and organocatalysis .

Synthesis of Azo Dyes

The compound can be used as a starting material for the synthesis of azo dyes . Azo dyes are widely used in the textile industry due to their bright colors and excellent fastness properties .

Synthesis of Dithiocarbamate

The compound can be used as a starting material for the synthesis of dithiocarbamate . Dithiocarbamates are used in agriculture as fungicides and pesticides .

Photodynamic Therapy for Cancer

The compound has potential applications in photodynamic therapy for cancer. Photodynamic therapy is a treatment that uses a drug, called a photosensitizer or photosensitizing agent, and a particular type of light to kill cancer cells.

Synthesis of Oligoribonucleotides

The compound has been utilized as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. This approach facilitated the synthesis via the phosphotriester method, showcasing the group’s utility in nucleic acid chemistry.

Inhibitor of Histone Deacetylases

The compound has been studied as a potential inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in cancer and other diseases.

Cytotoxicity Studies

The compound has been used in cytotoxicity studies . The ability of the complexes to inhibit cell growth against the NCI-H460, A549 and MDA-MB-231 lines was evaluated . The complexes did not show greater potency than cisplatin, although they did have greater efficacy, especially for the complex derived from HL1 .

Wirkmechanismus

Target of Action

Quinoline derivatives are known to interact with a wide range of targets, receptors, or microorganisms .

Mode of Action

It’s worth noting that quinoline derivatives often interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways .

Result of Action

It’s worth noting that quinoline derivatives often have a wide range of biological activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-22-15-9-6-13(7-10-15)12-19-18(21)17-11-8-14-4-2-3-5-16(14)20-17/h2-11H,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWFTKKYRRMNFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325706 | |

| Record name | N-[(4-methoxyphenyl)methyl]quinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197711 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

345987-54-4 | |

| Record name | N-[(4-methoxyphenyl)methyl]quinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5751159.png)

![5,5-dimethyl-4H-spiro[1,3-oxazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one](/img/structure/B5751174.png)

![2-{[2-(4-morpholinyl)ethyl]thio}-6-phenylnicotinonitrile](/img/structure/B5751178.png)

![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5751183.png)

![1-benzyl-2-(4-methoxyphenyl)-3-{[1-(4-nitrophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B5751204.png)

![4-benzyl-1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5751219.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5751227.png)

![N-ethyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5751241.png)